Ytterbium(III) chloride hexahydrate

Description

Crystallographic Analysis of YbCl₃·6H₂O Lattice Structure

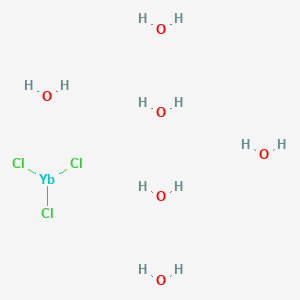

The crystal structure of YbCl₃·6H₂O has been resolved through single-crystal X-ray diffraction, revealing a monoclinic lattice with space group C2/c and unit cell parameters $$a = 7.8158 \, \text{Å}$$, $$b = 6.4651 \, \text{Å}$$, $$c = 12.7250 \, \text{Å}$$, and $$\beta = 131.45^\circ$$. The ytterbium(III) ion resides in a distorted square antiprismatic coordination geometry, bonded to six water molecules and two chloride ligands (Figure 1). The remaining chloride ion acts as a counterion, participating in hydrogen bonding with aqua ligands.

Coordination Environment :

- Yb–O bond lengths range from $$2.3101 \, \text{Å}$$ to $$2.3434 \, \text{Å}$$ for water ligands.

- Yb–Cl distances measure $$2.7211 \, \text{Å}$$, indicative of ionic bonding.

- The Cl⁻ counterion forms O–H⋯Cl hydrogen bonds with bond lengths of $$3.17–3.25 \, \text{Å}$$.

Hydrogen-Bonding Network :

A three-dimensional network stabilizes the lattice, with water molecules donating hydrogen bonds to chloride ions. For example, O1–H1A⋯Cl2 interactions span $$3.2499 \, \text{Å}$$, while O3–H3A⋯Cl2 bonds measure $$3.179 \, \text{Å}$$. These interactions contribute to the compound’s hygroscopicity and stability under ambient conditions.

Hydration States and Phase Transitions

YbCl₃·6H₂O exhibits reversible hydration-dehydration behavior. Thermogravimetric analysis (TGA) shows sequential water loss upon heating, transitioning to lower hydrates (e.g., YbCl₃·3H₂O) and ultimately anhydrous YbCl₃.

Phase Stability :

- The hexahydrate remains stable in airtight storage but gradually loses water in dry environments.

- In ethanol solutions, YbCl₃·6H₂O forms ternary complexes with 18-crown-6, evidenced by phase diagrams showing stoichiometric adducts like YbCl₃·18C6·3H₂O.

Thermodynamic Data :

Spectroscopic Characterization (Raman, IR, XRD)

Infrared Spectroscopy :

IR spectra of YbCl₃·6H₂O display broad O–H stretches at $$3360–3380 \, \text{cm}^{-1}$$ and bending vibrations at $$1621–1631 \, \text{cm}^{-1}$$, confirming coordinated water. Yb–Cl stretches appear as weak bands near $$280 \, \text{cm}^{-1}$$.

Raman Spectroscopy :

- Strong peaks at $$310 \, \text{cm}^{-1}$$ and $$345 \, \text{cm}^{-1}$$ correspond to Yb–Cl symmetric and asymmetric stretching.

- Lattice modes below $$150 \, \text{cm}^{-1}$$ reflect hydrogen-bonding interactions.

X-Ray Diffraction :

Experimental XRD patterns match simulated data from the monoclinic structure (Table 1). Key reflections include:

| Miller Indices | d-Spacing (Å) | Intensity (%) |

|---|---|---|

| (100) | 7.82 | 85 |

| (002) | 6.33 | 78 |

| (110) | 5.41 | 92 |

Properties

IUPAC Name |

trichloroytterbium;hexahydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3ClH.6H2O.Yb/h3*1H;6*1H2;/q;;;;;;;;;+3/p-3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEYFXTUKPKKWMP-UHFFFAOYSA-K | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.O.O.O.Cl[Yb](Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl3H12O6Yb | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of Anhydrous YbCl3_33

YbO is heated with ammonium chloride (NHCl) at 300°C to form ammonium pentachloroytterbate ((NH)YbCl):

Subsequent vacuum pyrolysis at 350–400°C decomposes the intermediate into anhydrous YbCl:

Hydration to Hexahydrate

The hygroscopic anhydrous chloride is dissolved in deionized water (20 mL/g) under nitrogen atmosphere to prevent oxidation. Slow evaporation at 25°C yields ClYb·6HO as translucent crystals.

Advantages and Limitations:

-

Purity: Anhydrous precursors yield hexahydrate with ≥99% purity (ICP-MS).

-

Moisture Sensitivity: Strict anhydrous conditions are required during anhydrous chloride handling to avoid premature hydration.

Recrystallization from Aqueous Solutions

Industrial-scale production often employs recrystallization to enhance purity. A saturated aqueous solution of YbCl (prepared at 80°C) is filtered through a 0.2 μm membrane to remove particulates. Gradual cooling to 4°C over 12 hours induces crystallization, followed by vacuum filtration and drying at 50°C.

Optimization Parameters:

| Parameter | Optimal Range | Effect on Crystallization |

|---|---|---|

| Cooling Rate | 0.5–1.0°C/min | Larger crystals, reduced inclusion defects |

| Initial Concentration | 40–50% (w/v) | Higher yield, smaller crystal size |

| Stirring Speed | 100–200 rpm | Uniform crystal growth, prevents agglomeration |

Comparative Analysis of Methods

The table below summarizes critical metrics for each synthesis route:

| Method | Starting Material | Purity (%) | Yield (%) | Energy Input (kWh/kg) | Scalability |

|---|---|---|---|---|---|

| Direct Synthesis | YbO | 98 | 90 | 15 | High |

| Anhydrous Hydration | (NH)YbCl | 99 | 75 | 30 | Moderate |

| Recrystallization | Crude YbCl | 99.5 | 85 | 10 | Industrial |

Key Findings:

-

Direct Synthesis balances yield and energy efficiency, making it ideal for laboratory-scale production.

-

Recrystallization achieves the highest purity but requires pre-existing YbCl, limiting its use to purification stages.

-

Anhydrous Hydration is less energy-efficient but critical for applications requiring ultra-high-purity Yb sources .

Chemical Reactions Analysis

Coordination Chemistry

YbCl₃·6H₂O exhibits paramagnetic behavior , enabling its use in NMR spectroscopy as a shift reagent:

-

Induces pseudocontact shifts in NMR spectra, aiding in structural elucidation of organic molecules .

-

Forms complexes with ligands such as water, chloride, and organic donors.

Thermal Decomposition

Upon heating, YbCl₃·6H₂O undergoes decomposition:

Electrolytic Behavior

YbCl₃·6H₂O conducts electricity in aqueous solutions. Electrolysis decomposes it into:

This property is exploited in metallurgical applications .

Reactivity with Oxidizing Agents

While specific oxidation reactions are not extensively documented, YbCl₃·6H₂O is incompatible with strong oxidizers due to potential redox reactions. Its stability in aqueous and ethanol solutions makes it suitable for controlled synthetic conditions .

Comparative Reactivity with Other Lanthanides

The small size of Yb³⁰⁺ (vs. Ce³⁺ or La³⁺) enhances its catalytic efficiency:

| Compound | Ionic Radius (Å) | Key Reactivity Difference |

|---|---|---|

| YbCl₃·6H₂O | 0.99 | Faster catalysis; stronger Lewis acidity. |

| CeCl₃·nH₂O | 1.14 | Larger size reduces catalytic speed. |

| LaCl₃·nH₂O | 1.17 | Lower toxicity but less effective in NMR shifting. |

Biological Interactions

Yb³⁺ ions from YbCl₃·6H₂O interact with biological systems:

Scientific Research Applications

Chemical Properties and Characteristics

- Molecular Formula : YbCl·6HO

- Molecular Weight : 387.49 g/mol

- Appearance : White crystalline solid

- Melting Point : 180 °C (decomposes)

- Density : 2.58 g/cm³

- Solubility : Soluble in water, with approximately 17 g/100 mL at 25 °C .

Optical Applications

This compound is extensively used in optical applications, particularly in fiber optics and laser technology:

- Fiber Amplifiers : YbCl is a critical dopant in fiber amplifiers, enhancing the efficiency of signal transmission in telecommunications .

- Laser Host Materials : It serves as a source of Yb ions for doping into laser host materials, which are essential for solid-state lasers. The absorption band at 985 nm is particularly useful for converting radiant energy to electricity .

Catalytic Applications

YbCl has demonstrated catalytic properties that are beneficial in various chemical reactions:

- Reductive Dehalogenation : In combination with nickel chloride (NiCl), it forms an effective catalyst for the reductive dehalogenation of aryl halides, facilitating the removal of halogens from organic compounds .

- DNA Microarrays : The compound has been shown to significantly increase fluorescein incorporation into target DNA on microarrays, enhancing the detection capabilities for infectious diseases .

Biological Applications

The biological applications of YbCl are noteworthy, particularly in the field of membrane biology and animal studies:

- Ion Movement Studies : It is utilized to probe ion movements (e.g., Na, K) critical for establishing electrochemical gradients in nerve signaling .

- Digestion Tracking : YbCl can be used to track digestion processes in animals. It is incorporated into feed and helps determine the optimal phases for food additives without causing harm to the animals .

Material Science

In material science, YbCl plays a role in the synthesis of other materials:

- Ytterbium Metal Production : It serves as a precursor for producing ytterbium metal through reduction processes .

- Complex Formation : Recent studies have explored the synthesis of new ytterbium complexes with aromatic N-donors, expanding its applications in coordination chemistry .

-

Fiber Optic Technology :

- A study demonstrated that doping fiber optics with Yb ions significantly increased signal amplification efficiency, leading to advancements in telecommunications infrastructure.

-

Biological Tracking :

- Research involving swine showed that feeding them with YbCl-enriched diets allowed researchers to monitor digestion effectively without adverse effects on health metrics.

-

Catalytic Efficiency :

- Experiments reported that using YbCl as a catalyst resulted in a 50–80 fold increase in reaction rates for specific chemical transformations, showcasing its potential in organic synthesis.

Mechanism of Action

The mechanism by which ytterbium(III) chloride hexahydrate exerts its effects is primarily through its role as a Lewis acid. It can coordinate with various ligands, facilitating catalytic reactions and the formation of complexes. The molecular targets and pathways involved include interactions with organic molecules and metal ions, enhancing reaction rates and selectivity .

Comparison with Similar Compounds

Key Findings :

- Yb³⁺ outperforms other lanthanides as a sensitizer due to its strong NIR absorption and efficient energy transfer .

- Er³⁺ and Tm³⁺ are preferred activators for visible emission, while Y³⁺ serves as an inert host .

Physical and Chemical Properties

Notes:

Biological Activity

Ytterbium(III) chloride hexahydrate (YbCl·6HO) is an inorganic compound belonging to the lanthanide series, with significant implications in various biological and chemical applications. This article explores its biological activity, including toxicity, catalytic properties, and applications in biological systems.

- Molecular Formula : YbCl·6HO

- Molecular Weight : 387.49 g/mol

- Density : 2.58 g/cm³

- Melting Point : 854°C (anhydrous)

- Solubility : 17 g/100 mL at 25°C

Toxicity and Safety

This compound is classified as poisonous when injected and exhibits mild toxicity upon ingestion. It is also known to irritate the skin and eyes, and it has been identified as an experimental teratogen , indicating potential risks during pregnancy . Safety precautions should be taken when handling this compound, including the use of protective gear to prevent skin contact and inhalation of dust.

1. Catalytic Properties

YbCl serves as a Lewis acid due to its electronic configuration, which allows it to participate in various catalytic reactions. Its small ionic radius makes it effective in facilitating reactions such as:

- Aldol reactions

- Pictet-Spengler reactions

These catalytic properties are leveraged in biochemical applications, particularly in synthesizing complex organic molecules .

2. Membrane Biology and Ion Transport

Research indicates that YbCl plays a role in studying ion transport across biological membranes. It can mimic biologically relevant ions (such as Na and K), allowing for the examination of electrochemical gradients critical for nerve signaling . The compound has been used as a probe in NMR studies to track ion movement, which is vital for understanding cellular processes.

3. Digestion Tracking in Animal Studies

YbCl has been utilized in veterinary science to track digestion processes in animals. By incorporating YbCl into animal feed, researchers can monitor the flow rate of solid particulates through the digestive system without harming the animals. This method helps determine optimal conditions for nutrient absorption and feed efficiency .

4. DNA Microarrays

In molecular biology, YbCl has shown promise in enhancing the performance of DNA microarrays. Studies have demonstrated that it can significantly increase fluorescein incorporation into target DNA by 50–80 times, which may lead to advancements in rapid diagnostic tests for infectious diseases .

Case Study 1: Ion Transport Studies

A study focused on the use of YbCl as a sodium ion probe revealed its effectiveness in monitoring ion transport mechanisms across cell membranes. The results indicated that YbCl could be used to elucidate pathways involved in cellular signaling.

Case Study 2: Nutrient Absorption in Swine

In a controlled experiment with swine, researchers added YbCl to feed to assess its impact on nutrient absorption. The findings indicated that the compound did not adversely affect animal health or weight but provided valuable insights into digestion efficiency .

Summary Table of Biological Applications

| Application Area | Description | Findings/Implications |

|---|---|---|

| Catalysis | Acts as a Lewis acid for organic reactions | Enhances reaction rates for aldol and Pictet-Spengler reactions |

| Membrane Biology | Probes ion transport dynamics | Aids in understanding electrochemical gradients |

| Veterinary Science | Tracks digestion processes | Non-invasive monitoring of nutrient absorption |

| Molecular Biology | Enhances DNA microarray performance | Potential for rapid diagnostic tests |

Q & A

Q. Advanced

- Thermogravimetric Analysis (TGA): Measure mass loss between 100–200°C to confirm six water molecules (theoretical loss: ~27.8% of total mass) .

- X-ray Diffraction (XRD): Compare crystallinity to reference patterns (hexahydrate vs. anhydrous forms) .

- Inductively Coupled Plasma Mass Spectrometry (ICP-MS): Detect trace metal impurities (e.g., other lanthanides) at <0.1% thresholds .

Discrepancies in reported melting points (e.g., 180°C decomposition vs. 865°C) arise from anhydrous vs. hydrated forms; always verify the compound’s hydration state .

What safety precautions are necessary when handling this compound?

Q. Basic

- PPE: Wear N95 masks, nitrile gloves, and safety goggles to avoid inhalation, skin contact, or eye exposure .

- Ventilation: Use a fume hood for weighing and dissolution to mitigate respiratory irritation risks .

- First Aid: For skin contact, rinse immediately with water for 15 minutes; for eye exposure, flush with saline solution and seek medical attention .

How to resolve discrepancies in reported physicochemical properties (e.g., molecular weight, density)?

Q. Advanced

- Molecular Weight: Confirm whether values refer to anhydrous (YbCl₃, MW 279.40) or hexahydrate (MW 387.49) forms .

- Density: Reported density ranges (2.575–2.58 g/mL at 25°C) depend on crystallinity and hydration; use manufacturer SDS or peer-reviewed data for calibration .

- Documentation: Cross-reference CAS 10035-01-5 (hexahydrate) with anhydrous forms (CAS 19423-87-1) to avoid confusion .

What are the optimal storage conditions to prevent degradation?

Basic

Store in airtight, light-resistant containers at -20°C with desiccant packs to limit hygroscopic clumping . For short-term use (<1 month), room temperature in a desiccator is acceptable but monitor for discoloration or moisture ingress .

How do trace metal impurities affect upconversion nanoparticle synthesis, and how can this be mitigated?

Q. Advanced

- Impact: Impurities >0.1% (e.g., Fe³⁺, Er³⁺) quench luminescence by introducing non-radiative decay pathways .

- Mitigation: Use ≥99.99% purity (metals basis) and validate via ICP-OES . Recrystallize from ethanol-water mixtures (1:3 v/v) to remove hydrophilic contaminants .

What are the recommended disposal methods for laboratory waste?

Q. Basic

- Small Quantities (<10g): Dilute in 10 L of water and neutralize to pH 6–8 before draining .

- Large Quantities: Collect in heavy-metal waste containers and coordinate with licensed disposal services .

How to design experiments to study catalytic activity in organic synthesis?

Q. Advanced

- Reaction Setup: Use anhydrous solvents (e.g., THF, toluene) and a Dean-Stark trap to remove water .

- Monitoring: Track reaction progress via ¹H NMR or GC-MS. Optimize catalyst loading (0.1–5 mol%) and solvent polarity for substrate compatibility .

- Mechanistic Probes: Conduct kinetic isotope effects (KIEs) or radical scavenger tests to elucidate pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.